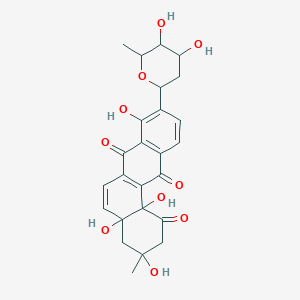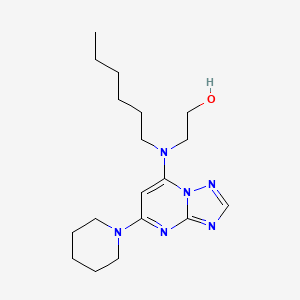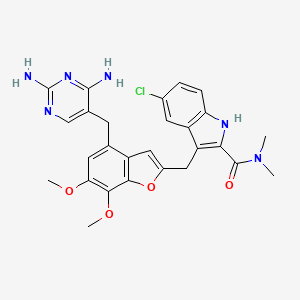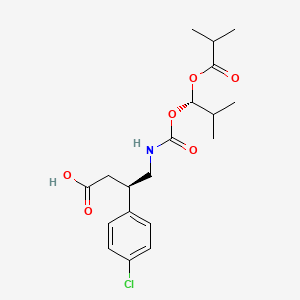
AVE-0118
Overview
Description
AVE0118 is a novel compound known for its ability to block potassium channels, specifically the Kv1.5 and Kv4.3 channels. These channels are crucial for the human cardiac ultrarapid delayed rectifier potassium current and the transient outward current, respectively . AVE0118 has been studied extensively for its potential therapeutic applications, particularly in the treatment of atrial fibrillation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AVE0118 involves multiple steps, including the formation of biphenyl derivatives. The specific synthetic routes and reaction conditions are proprietary and not widely published. it is known that the synthesis involves the use of various organic reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods
Industrial production of AVE0118 would likely involve large-scale organic synthesis techniques, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The exact methods are proprietary and not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions
AVE0118 primarily undergoes reactions involving its interaction with potassium channels. It acts as an inhibitor of the ultrarapid delayed rectifier potassium current and the transient outward current .
Common Reagents and Conditions
The compound is typically studied in electrophysiological experiments using reagents such as potassium chloride, sodium chloride, and various buffers to maintain physiological conditions .
Major Products Formed
The primary effect of AVE0118 is the prolongation of the atrial effective refractory period, which is a key factor in its antiarrhythmic properties .
Scientific Research Applications
Chemistry
In chemistry, AVE0118 is used as a tool to study the properties of potassium channels and their role in cardiac electrophysiology .
Biology
In biological research, AVE0118 is used to investigate the mechanisms of atrial fibrillation and other cardiac arrhythmias. It helps in understanding the role of potassium channels in cardiac function .
Medicine
In medicine, AVE0118 has been explored as a potential therapeutic agent for the treatment of atrial fibrillation. Its ability to selectively block atrial potassium channels without affecting ventricular repolarization makes it a promising candidate for antiarrhythmic therapy .
Industry
In the pharmaceutical industry, AVE0118 is of interest for the development of new antiarrhythmic drugs. Its unique properties make it a valuable compound for drug discovery and development .
Mechanism of Action
AVE0118 exerts its effects by blocking the Kv1.5 and Kv4.3 potassium channels, which are responsible for the ultrarapid delayed rectifier potassium current and the transient outward current, respectively . By inhibiting these channels, AVE0118 prolongs the atrial effective refractory period, thereby reducing the likelihood of atrial fibrillation . The molecular targets of AVE0118 include the ion conducting pores of the potassium channels, which are formed by the Kv1.5 and Kv4.3 subunits .
Comparison with Similar Compounds
Similar Compounds
AVE1231: Another potassium channel blocker with similar properties to AVE0118.
Dofetilide: A selective IKr blocker used in the treatment of atrial fibrillation.
S20951: A biphenyl derivative with potassium channel blocking properties.
Uniqueness
AVE0118 is unique in its ability to selectively block atrial potassium channels without affecting ventricular repolarization. This selective action makes it a promising candidate for the treatment of atrial fibrillation, as it reduces the risk of proarrhythmic effects associated with ventricular action potential prolongation .
Properties
CAS No. |
498577-53-0 |
|---|---|
Molecular Formula |
C30H29N3O3 |
Molecular Weight |
479.6 g/mol |
IUPAC Name |
2-[2-[[[2-(4-methoxyphenyl)acetyl]amino]methyl]phenyl]-N-(2-pyridin-3-ylethyl)benzamide |
InChI |
InChI=1S/C30H29N3O3/c1-36-25-14-12-22(13-15-25)19-29(34)33-21-24-8-2-3-9-26(24)27-10-4-5-11-28(27)30(35)32-18-16-23-7-6-17-31-20-23/h2-15,17,20H,16,18-19,21H2,1H3,(H,32,35)(H,33,34) |
InChI Key |
CHDSRMIDIQABTP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2=CC=CC=C2C3=CC=CC=C3C(=O)NCCC4=CN=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2=CC=CC=C2C3=CC=CC=C3C(=O)NCCC4=CN=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AVE 0118 AVE-0118 AVE0118 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


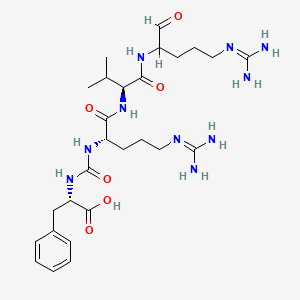


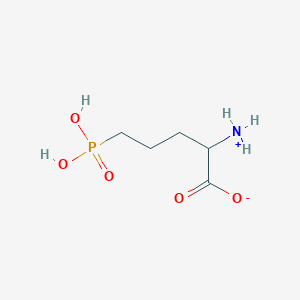
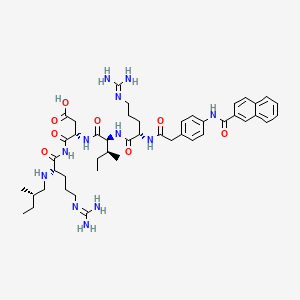
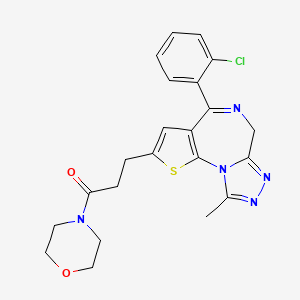
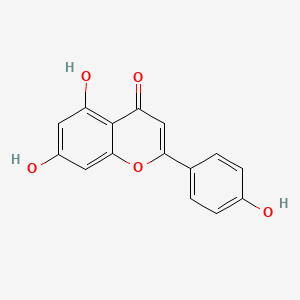

![3-Butylamino-N-[2-(4-methyl-piperazin-1-yl)-ethyl]-4-phenoxy-5-sulfamoyl-benzamide](/img/structure/B1666069.png)

